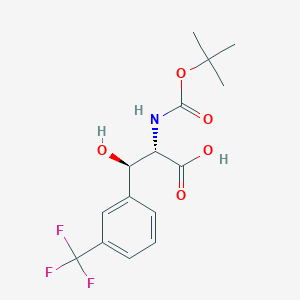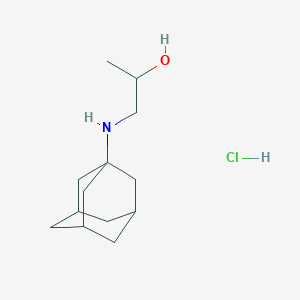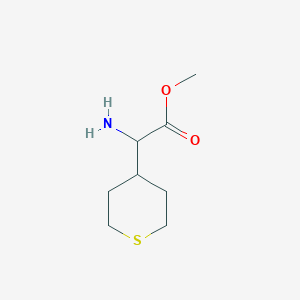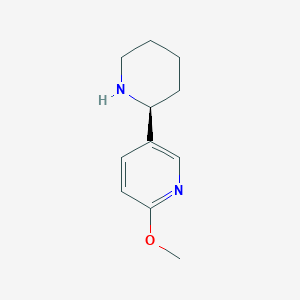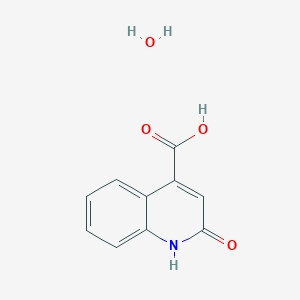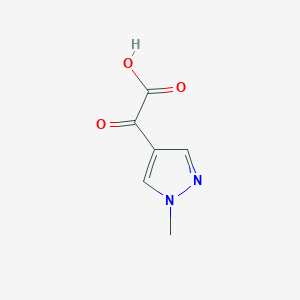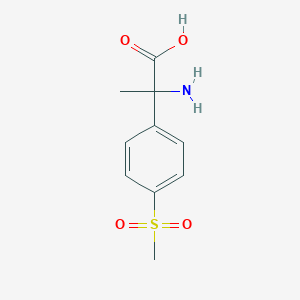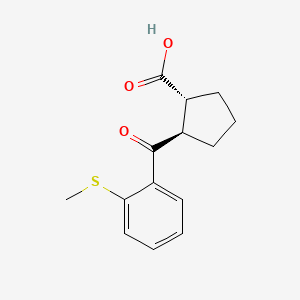![molecular formula C10H10F3NO2 B3082829 2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 1134679-10-9](/img/structure/B3082829.png)
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid
Descripción general
Descripción
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid is a phenylalanine derivative with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is known for its unique trifluoromethyl group attached to the phenyl ring, which imparts distinct chemical and biological properties.
Mecanismo De Acción
Target of Action
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a key role in various biological functions. It is a precursor to tyrosine, which is used in the synthesis of proteins and other important molecules in the body .
Mode of Action
As a phenylalanine derivative, it may interact with the body’s biochemical processes involving phenylalanine . Phenylalanine and its derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The compound, being a phenylalanine derivative, may be involved in the phenylalanine metabolic pathway . This pathway includes the conversion of phenylalanine to tyrosine, which is then used in the synthesis of proteins and other important molecules. The downstream effects of this pathway include the production of neurotransmitters like dopamine and norepinephrine .
Pharmacokinetics
As a phenylalanine derivative, it may share similar pharmacokinetic properties with phenylalanine .
Result of Action
As a phenylalanine derivative, it may influence various physiological activities, including the secretion of anabolic hormones, energy supply during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .
Análisis Bioquímico
Biochemical Properties
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid plays a significant role in biochemical reactions. It is known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aromatic trifluoromethylation, which can be achieved through various routes such as nucleophilic, electrophilic, and radical trifluoromethylation . The reaction conditions often involve the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps like purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the amino group may yield oximes, while reduction of the carboxyl group may produce alcohols .
Aplicaciones Científicas De Investigación
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-(trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)-D-phenylalanine
- 2-Amino-3-[2-fluoro-3-(trifluoromethyl)phenyl]propanoic acid
Uniqueness
2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid is unique due to its specific trifluoromethyl group positioning, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
IUPAC Name |
2-amino-2-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-9(14,8(15)16)6-3-2-4-7(5-6)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZGUYPSMQUWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[(chloroacetyl)amino]-5-methyl-1H-indole-2-carboxylate](/img/structure/B3082754.png)
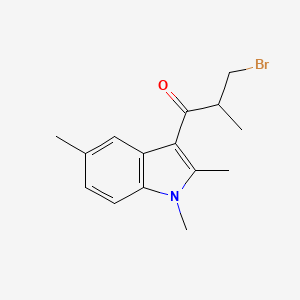
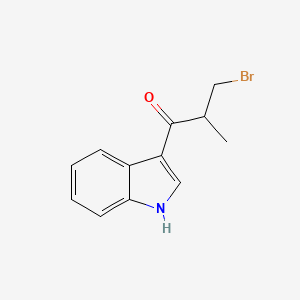
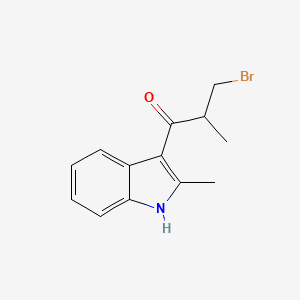
![[2-(4-Ethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3082791.png)
